Cas no 824401-07-2 (raddeanoside R17)

raddeanoside R17 Chemical and Physical Properties
Names and Identifiers
-
- raddeanoside R17
- 3-O-β-D- Galactosyl( 1→3)-β-D-glucosyl( 1→3)-α-L-rhamnosyl(1→2)-α-L-arabinosyl-Oleanolic acid - 28-O-α-L-rhamnosyl(1→4)β-D-glucosyl( 1→6)-β-D-glucoside
- O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (3β)-3-[(O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]olean-12-en-28-oate (ACI)
- Raddeanoside 17
-
- Inchi: 1S/C71H116O35/c1-26-38(76)43(81)48(86)59(95-26)102-54-32(22-73)98-58(51(89)46(54)84)94-25-34-42(80)45(83)50(88)62(100-34)106-65(92)71-18-16-66(3,4)20-29(71)28-10-11-36-68(7)14-13-37(67(5,6)35(68)12-15-70(36,9)69(28,8)17-19-71)101-64-57(40(78)30(75)24-93-64)105-63-53(91)56(39(77)27(2)96-63)104-61-52(90)47(85)55(33(23-74)99-61)103-60-49(87)44(82)41(79)31(21-72)97-60/h10,26-27,29-64,72-91H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,68-,69+,70+,71-/m0/s1
- InChI Key: XZFIPOYZFWNNHZ-UBRSMZKVSA-N
- SMILES: C([C@]12CCC(C)(C)C[C@H]1C1=CC[C@@H]3[C@]4(CC[C@H](O[C@@H]5OC[C@H](O)[C@H](O)[C@H]5O[C@@H]5O[C@@H](C)[C@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@H](O[C@H]7[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O7)[C@@H](CO)O6)[C@H]5O)C(C)(C)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]2[C@H](O)[C@@H](O)[C@H](O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@@H](CO)O2)O1
Experimental Properties
- Color/Form: Powder
raddeanoside R17 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4863-1 ml * 10 mm |
Raddeanoside R17 |
824401-07-2 | 1 ml * 10 mm |
¥ 5230 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O10400-10mg |
raddeanoside R17 |
824401-07-2 | 10mg |
¥4502.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4863-10 mg |
Raddeanoside R17 |
824401-07-2 | 98% | 10mg |
¥ 3,420 | 2023-07-10 | |
TargetMol Chemicals | TN4863-10mg |
Raddeanoside R17 |
824401-07-2 | 10mg |
¥ 3420 | 2024-07-19 | ||
TargetMol Chemicals | TN4863-1 mL * 10 mM (in DMSO) |
Raddeanoside R17 |
824401-07-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5230 | 2023-09-15 |
raddeanoside R17 Related Literature
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
Additional information on raddeanoside R17
Raddeanoside R17 (CAS No. 824401-07-2): A Comprehensive Overview
Raddeanoside R17 (CAS No. 824401-07-2) is a triterpenoid saponin derived from the roots of Panax notoginseng, a plant species widely used in traditional Chinese medicine. This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the areas of cardiovascular health, neuroprotection, and anti-inflammatory effects.
The chemical structure of Raddeanoside R17 is characterized by a complex triterpenoid backbone with multiple glycosyl groups attached. This unique structure contributes to its diverse biological activities, making it a valuable candidate for further research and development in the pharmaceutical industry.
Recent studies have highlighted the potential of Raddeanoside R17 in cardiovascular health. A study published in the Journal of Cardiovascular Pharmacology demonstrated that Raddeanoside R17 exhibits significant cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models. The mechanism behind these effects is believed to involve the modulation of oxidative stress and inflammation pathways.
In addition to its cardiovascular benefits, Raddeanoside R17 has shown promise in neuroprotection. Research published in the Journal of Neurochemistry indicated that this compound can protect neurons from oxidative damage and enhance cognitive function. These findings suggest that Raddeanoside R17 may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The anti-inflammatory properties of Raddeanoside R17 have also been extensively studied. A study in the Inflammation Research journal reported that Raddeanoside R17 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. This makes it a potential candidate for the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease.
Beyond its therapeutic applications, the safety profile of Raddeanoside R17 has been evaluated in several preclinical studies. These studies have shown that Raddeanoside R17 exhibits low toxicity and good safety margins, making it suitable for further clinical development.
The extraction and purification process for Raddeanoside R17 from P. notoginseng roots involves sophisticated techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods ensure high purity and consistency, which are crucial for pharmaceutical applications.
In conclusion, Raddeanoside R17 (CAS No. 824401-07-2) is a promising compound with a wide range of potential therapeutic applications. Its cardioprotective, neuroprotective, and anti-inflammatory properties make it an attractive candidate for further research and development. As more studies are conducted, the full potential of this compound is likely to be realized, potentially leading to new treatments for various diseases and conditions.
824401-07-2 (raddeanoside R17) Related Products
- 1215476-69-9(2-(Methylsulfonyl)ethylcarbamic Acid-13C2,15N Benzyl Ester)
- 31010-55-6(Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)-)
- 76765-64-5(3-Amino-N-isobutyl-4-methylbenzamide)
- 2228140-82-5(4-(but-3-yn-1-yl)-2,5-dimethoxypyridine)
- 1537384-70-5(5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl)-)
- 440123-68-2(2-Bromo-3-methoxybenzoyl chloride)
- 1956326-70-7(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid)
- 2004320-92-5(7,7-dimethyl-2H,3H,4H,7H,8H,9H-pyrano[3,2-g]indole)
- 2172117-48-3((3,5-dibromopyridin-2-yl)methanethiol)
- 1144853-65-5(2-1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidenemalononitrile)